D-Histidine

概要

説明

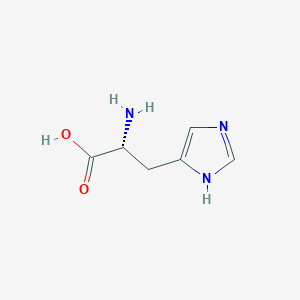

D-Histidine is the D-enantiomer of the amino acid histidine, characterized by the chemical formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol. Its IUPAC name is (2R)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoate. It exhibits identical chemical properties to L-histidine, such as pKa values and metal-binding affinity (e.g., zinc), but diverges in biological activity due to chirality . This compound is poorly transported into the brain and is considered inert in neurological contexts, though it shows niche applications in biofilm disruption and antimicrobial synergy .

準備方法

Synthetic Routes and Reaction Conditions: D-histidine can be synthesized through several methods, including:

Enzymatic Resolution: This method involves the use of enzymes to selectively convert L-histidine to this compound.

Chemical Synthesis: This involves the use of chemical reagents to convert L-histidine to this compound through a series of reactions, including racemization and resolution steps.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce this compound in large quantities, which is then purified through various chromatographic techniques.

化学反応の分析

反応の種類: D-ヒスチジンは、以下の反応を含むいくつかの種類の化学反応を起こします。

酸化: D-ヒスチジンは、イミダゾール誘導体を含む様々な生成物を生成するために酸化することができます。

還元: 還元反応は、D-ヒスチジンを対応するアルコールまたはアミンに変換することができます。

置換: D-ヒスチジンは、イミダゾール環上の官能基が他の基と置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 置換反応には、臭素や塩素などのハロゲン化剤が関与することがよくあります。

主な生成物:

酸化生成物: イミダゾール誘導体。

還元生成物: アルコールとアミン。

置換生成物: ハロゲン化ヒスチジン誘導体。

4. 科学研究における用途

D-ヒスチジンは、以下の用途を含む、科学研究において幅広い用途があります。

化学: 複雑な分子の合成におけるキラルビルディングブロックとして使用されます。

生物学: 酵素触媒作用やタンパク質相互作用における役割について研究されています。

医学: 抗炎症作用や抗バイオフィルム作用など、潜在的な治療効果について研究されています.

工業: 医薬品の製造や食品添加物として使用されています。

科学的研究の応用

Anti-Biofilm Activity Against Pathogenic Bacteria

One of the most significant applications of D-histidine is its effectiveness as an anti-biofilm agent against Pseudomonas aeruginosa , a notorious opportunistic pathogen. Biofilms formed by this bacterium are associated with increased antibiotic resistance and chronic infections.

Case Studies and Findings

- Inhibition of Biofilm Formation : Research indicates that high concentrations of this compound can significantly inhibit the formation of biofilms by Pseudomonas aeruginosa. It also promotes the disassembly of existing biofilms, enhancing the efficacy of antibiotics like amikacin when used in combination with this compound .

- Mechanism of Action : The mechanism involves downregulation of virulence and quorum sensing-associated genes, leading to reduced motility and pathogenicity without affecting bacterial growth . This suggests that this compound alters the bacterial communication pathways critical for biofilm development.

Table 1: Summary of Anti-Biofilm Effects

| Study | Concentration | Effect on Biofilm | Synergistic Antibiotic Effect |

|---|---|---|---|

| High | Inhibition & Disassembly | Enhanced with amikacin | |

| High | Inhibition | Enhanced with amikacin |

Role in Metabolic Processes

This compound plays a crucial role in various metabolic pathways, particularly in amino acid metabolism. It can be converted into L-amino acids via transamination processes, which is significant for animal nutrition and production.

Metabolic Insights

- Conversion Efficiency : While most D-amino acids can be converted into their L-isomers through enzymatic reactions, this compound's conversion efficiency varies across species. This aspect is vital for understanding dietary requirements and optimizing amino acid supplementation in animal feed .

- Physiological Functions : Histidine, including its D-isomer, is involved in buffering pH levels in biological systems and chelating metal ions, which are essential for various physiological functions .

Therapeutic Potential

The therapeutic applications of this compound extend beyond its anti-biofilm properties. Its unique biochemical characteristics position it as a candidate for various health-related interventions.

Potential Applications

- Nutritional Supplementation : Due to its role in metabolism and potential health benefits, this compound is being explored as a nutritional supplement to combat conditions such as fatigue during strenuous exercise and inflammatory diseases .

- Antimicrobial Properties : The ability to disrupt biofilms suggests that this compound could be developed into novel antimicrobial therapies targeting resistant strains of bacteria .

作用機序

D-ヒスチジンは、いくつかのメカニズムによって効果を発揮します。

酵素阻害: D-ヒスチジンは、特定の酵素を阻害し、代謝経路に影響を与える可能性があります。

バイオフィルムの破壊: 細菌のバイオフィルム形成を破壊し、抗生物質の効果を高めることが示されています.

分子標的: D-ヒスチジンは、細菌のクオラムセンシングや病原性遺伝子の発現に関与するものを含む、様々な分子経路を標的としています.

類似化合物:

L-ヒスチジン: タンパク質合成に不可欠な、より一般的なエナンチオマー。

DL-ヒスチジン: D-ヒスチジンとL-ヒスチジンのラセミ混合物。

比較:

独自性: D-ヒスチジンは、バイオフィルム形成を破壊し、抗生物質の効果を高めるという、L-ヒスチジンではあまり見られない特性を持っています.

用途: L-ヒスチジンは栄養補助食品や医療治療に広く使用されていますが、D-ヒスチジンの用途は、特に研究や産業の分野においてより専門的です。

類似化合物との比較

D-Histidine belongs to the D-amino acid family, which includes compounds like D-cysteine, D-lysine, D-methionine, and D-tryptophan. Below is a detailed comparison of their biochemical roles, mechanisms, and applications.

D-Cysteine

- Biological Activity: Neuroprotective via hydrogen sulfide (H₂S) production through D-amino acid oxidase (DAAO) and 3-mercaptopyruvate sulfurtransferase. Also protects astrocytes via direct antioxidant mechanisms .

- Mechanistic Divergence : Unlike this compound, D-cysteine is metabolically active in the brain and interacts with H₂S pathways, making it relevant for neurodegenerative disease research .

- Key Data: Property D-Cysteine this compound Brain Transport Moderate Poor Enzymatic Affinity High (DAAO) Low (DAAO) Biofilm Inhibition Not reported Effective

D-Lysine

- Mechanistic Divergence : this compound lacks analogous therapeutic derivatives but shares inertness in unmodified states.

- Key Data: Property D-Lysine this compound Therapeutic Potential High (analgesia) Limited Metabolic Pathway Degraded by DAAO Racemized via DadA

D-Methionine

- Biological Activity: Protects against drug toxicity and noise-induced hearing loss. Transported into the brain via system L transporters .

Key Data :

Property D-Methionine This compound Brain Accumulation High Negligible Biofilm Inhibition Effective (5 mM) Effective (50–100 mM)

D-Tryptophan

- Biological Activity: Inhibits Pseudomonas aeruginosa biofilms at 4–5 mM, similar to this compound but at lower concentrations .

- Mechanistic Divergence : D-Tryptophan disrupts AI-2 quorum sensing, while this compound downregulates RhlI/RhlR genes and bacterial motility .

Key Data :

Property D-Tryptophan This compound Effective Concentration 4–5 mM 50–100 mM Target Pathway AI-2 signaling Rhl QS system

Enzymatic Interactions

D-Amino acid oxidases (DAOs) exhibit substrate specificity:

- This compound: Low affinity for DAO, requiring racemization via D-amino acid dehydrogenase (DadA) for utilization in Salmonella .

- D-Alanine/D-Serine : High DAO affinity, leading to rapid catabolism .

Chiral Recognition and Material Science

This compound demonstrates enantioselective interactions with chiral nanomaterials, such as silver nanoparticles (AgNPs) and covalent organic frameworks (COFs), enabling sensing applications . Comparatively, D-phenylalanine is discriminated using perylene bisimide derivatives via fluorescence .

Table: Chiral Discrimination Efficiency

| Compound | Sensor System | Limit of Detection (LOD) |

|---|---|---|

| This compound | PTCo100/MPTCo100 COFs | Not quantified |

| D-Phenylalanine | Perylene bisimide | 64.2 nM |

生物活性

D-Histidine, a stereoisomer of the amino acid histidine, has garnered interest in various biological contexts due to its unique properties and potential applications in medicine and microbiology. This article explores the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is one of the two enantiomers of histidine, the other being L-histidine. While L-histidine is well-studied for its role in protein synthesis and metabolic processes, this compound has been less extensively investigated. However, emerging research highlights its significance in various biological activities.

1. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several pathogens. Studies have shown that D-amino acids, including this compound, can influence microbial behavior, such as biofilm formation and growth inhibition. For instance, this compound can modulate the growth of certain bacteria by disrupting their cell wall synthesis or influencing their metabolic pathways .

2. Role in Mycobacterium tuberculosis

Research indicates that this compound plays a role in the survival and pathogenicity of Mycobacterium tuberculosis (Mtb). A study showed that strains of Mtb with mutations affecting histidine biosynthesis exhibited reduced growth rates compared to wild-type strains. This suggests that this compound is crucial for Mtb's survival under certain conditions, potentially serving as a target for therapeutic interventions .

3. Effects on Skin Conditions

In dermatological studies, L-histidine supplementation (and by extension, its isomer this compound) has been linked to improved skin barrier functions and reduced severity of atopic dermatitis (AD). Although primarily focused on L-histidine, these findings suggest potential benefits of this compound in skin health due to its structural similarities and biological roles .

Case Study 1: Antimicrobial Activity

In a study evaluating the effects of various D-amino acids on bacterial pathogens, it was found that this compound could inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The study highlighted that low concentrations of this compound effectively reduced biofilm density without affecting bacterial viability .

Case Study 2: Mycobacterial Growth Dynamics

An investigation into the growth dynamics of Mtb revealed that the absence of histidine (both L- and D-forms) led to significant growth arrest in mutant strains lacking the hisD gene. This indicates that this compound is not only essential for Mtb but also suggests a potential avenue for developing targeted treatments against tuberculosis by manipulating histidine availability .

Table 1: Biological Activities of this compound

Research Findings

Recent studies have begun to elucidate the mechanisms through which this compound exerts its biological effects:

- Modulation of Biofilm Formation : D-amino acids can disrupt biofilm architecture by altering peptidoglycan synthesis pathways in bacteria, leading to increased susceptibility to antibiotics.

- Influence on Immune Response : Some research indicates that D-amino acids may modulate immune responses by influencing cytokine production and immune cell activity.

Q & A

Q. What experimental methodologies are employed to synthesize D-Histidine from L-Histidine, and what are their limitations?

This compound is synthesized via racemization of L-Histidine using catalytic systems. A common method involves dissolving L-Histidine in acetic acid with water and salicylaldehyde as a catalyst, achieving a racemization rate of 63% under optimized conditions (e.g., 24 hours at 100°C) . Asymmetric transformation techniques can further enhance this compound yield by leveraging solubility differences between enantiomers. Limitations include incomplete conversion, requiring iterative purification steps like recrystallization. Researchers should validate enantiomeric purity using chiral HPLC or polarimetry .

Q. How does this compound inhibit biofilm formation in Pseudomonas aeruginosa, and what assays confirm this effect?

This compound disrupts biofilm formation via multiple mechanisms:

- QS System Modulation : RT-qPCR reveals dose-dependent inhibition of RhlI/RhlR genes (key quorum-sensing regulators), reducing pyocyanin production and proteolytic activity .

- Motility Suppression : Swarming and swimming motility assays show >50% inhibition at 100 mM this compound, critical for biofilm maturation .

- Biofilm Quantification : Crystal violet staining quantifies biofilm biomass reduction (55% at 100 mM), while confocal laser scanning microscopy (CLSM) visualizes structural disintegration .

Contradictory data on Las system gene expression (e.g., irregular upregulation) suggest additional pathways require exploration .

Q. What methodological approaches resolve contradictions in this compound’s effects on quorum-sensing (QS) gene expression?

Conflicting results (e.g., Las system irregularities) may arise from:

- Strain-Specific Responses : Testing across P. aeruginosa strains (e.g., antibiotic-resistant variants) using RNA-seq to identify conserved vs. divergent pathways .

- Concentration Gradients : Dose-response experiments (0.1–100 mM) differentiate biphasic effects (e.g., low vs. high concentrations) .

- Temporal Analysis : Time-course RT-qPCR or proteomics can track dynamic gene expression changes during biofilm development .

Q. How does this compound enhance antibiotic efficacy, and what assays validate synergism?

This compound synergizes with antibiotics like amikacin by:

- Membrane Permeabilization : Increased antibiotic uptake via histidine permease pathways, validated using fluorescent dye leakage assays .

- MIC Reduction : Microdilution assays show a 50% reduction in amikacin MIC (1.6 µg/mL to 0.8 µg/mL) when combined with 100 mM this compound .

- Biofilm Dispersal : Pre-formed biofilms treated with this compound exhibit 50% dispersion (crystal violet assay), enhancing antibiotic penetration .

Q. What role does the leucine-responsive regulatory protein (Lrp) play in this compound utilization?

In Salmonella typhimurium, Lrp regulates this compound transport and catabolism:

- Transport Dependency : Genetic knockout (e.g., ΔhisQ/M/P) abolishes this compound utilization, confirming histidine permease necessity .

- Enzyme Activation : Lrp upregulates D-amino acid dehydrogenase (DadA), facilitating this compound racemization. This is validated via enzyme activity assays in lrp mutants .

- Leucine Modulation : Competitive binding assays show leucine inhibits Lrp’s regulatory activity, altering this compound metabolism .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

- Dunnett’s t-test : Compares multiple treatment groups (e.g., varying this compound concentrations) against a control, controlling for Type I error .

- Dose-Response Modeling : Nonlinear regression (e.g., log-inhibitor vs. response) calculates EC50 values for biofilm inhibition .

- Triplicate Validation : All experiments should be repeated thrice with mean ± SD reported to ensure reproducibility .

Q. How can researchers design experiments to elucidate this compound’s unresolved mechanisms?

- Omics Integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) identify novel pathways affected by this compound .

- Genetic Knockouts : CRISPR-Cas9 deletion of candidate genes (e.g., QS regulators) clarifies mechanistic contributions .

- In Vivo Models : Murine infection studies assess therapeutic potential, correlating in vitro biofilm inhibition with pathogen clearance rates .

Q. What are the ethical considerations when testing this compound in antimicrobial research?

- Antibiotic Resistance Monitoring : Use antibiotic-resistant P. aeruginosa strains in containment labs (BSL-2) to prevent accidental release .

- Data Transparency : Publish negative results (e.g., Las system irregularities) to avoid publication bias .

- Animal Welfare : Follow ARRIVE guidelines for in vivo studies, minimizing sample sizes via power analysis .

特性

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889344 | |

| Record name | D-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-50-8 | |

| Record name | D-Histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Histidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-histidine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-HISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE5HRM5CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。